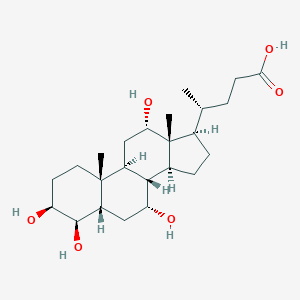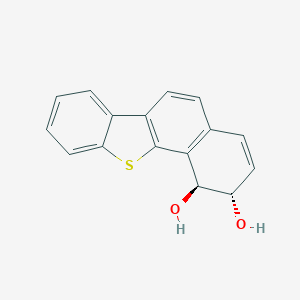
Monoammonium L-glutamate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoammonium L-glutamate monohydrate is a chemical compound that is widely used in scientific research. It is an amino acid that is commonly found in proteins and is involved in many biochemical processes in the body. Monoammonium L-glutamate monohydrate has been shown to have a variety of scientific research applications, including as a research tool for studying the mechanisms of action of various drugs and as a substrate for enzyme assays. In
Mécanisme D'action
Monoammonium L-glutamate monohydrate acts as an agonist for glutamate receptors. Glutamate receptors are a class of ionotropic receptors that are involved in the transmission of signals between neurons. Monoammonium L-glutamate monohydrate binds to the glutamate receptor and activates it, leading to the influx of ions into the neuron. This influx of ions leads to the depolarization of the neuron and the generation of an action potential.
Biochemical and Physiological Effects
Monoammonium L-glutamate monohydrate has a variety of biochemical and physiological effects. It is involved in the synthesis of proteins and is a precursor to the neurotransmitter glutamate. It is also involved in the metabolism of nitrogen in the body. Monoammonium L-glutamate monohydrate has been shown to have neuroprotective effects and may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Monoammonium L-glutamate monohydrate in lab experiments is its availability. It is a widely used research tool and is readily available from many chemical suppliers. Another advantage of using Monoammonium L-glutamate monohydrate is its stability. It is a stable compound and can be stored for long periods of time without degradation. One of the limitations of using Monoammonium L-glutamate monohydrate in lab experiments is its solubility. It is only moderately soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for research on Monoammonium L-glutamate monohydrate. One area of research is the study of its effects on neuronal function. Monoammonium L-glutamate monohydrate has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases. Another area of research is the study of its effects on metabolism. Monoammonium L-glutamate monohydrate is involved in the metabolism of nitrogen in the body, and further research could lead to a better understanding of its role in metabolism.
Méthodes De Synthèse
Monoammonium L-glutamate monohydrate is synthesized by reacting L-glutamic acid with ammonium hydroxide. The reaction produces Monoammonium L-glutamate monohydrate and water. The reaction is carried out in a solvent, such as water or ethanol, and is typically catalyzed by a mineral acid or a base.
Applications De Recherche Scientifique
Monoammonium L-glutamate monohydrate is widely used in scientific research as a research tool. It is used as a substrate for enzyme assays and as a standard for amino acid analysis. It is also used as a research tool for studying the mechanisms of action of various drugs. Monoammonium L-glutamate monohydrate is used as a substrate for the study of glutamate transporters and glutamate receptors. It is also used in the study of the effects of glutamate on neuronal function.
Propriétés
Numéro CAS |
139883-82-2 |
|---|---|
Nom du produit |
Monoammonium L-glutamate monohydrate |
Formule moléculaire |
C5H12N2O4· H2O C5H14N2O5 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1 |
Clé InChI |
ZMCBEVWKPOJRPQ-QTNFYWBSSA-N |
SMILES isomérique |
C(CC(=O)[O-])[C@@H](C(=O)O)N.[NH4+].O |
SMILES |
C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |
SMILES canonique |
C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |
Description physique |
White, practically odourless crystals or crystalline powde |
Solubilité |
Freely soluble in water; practically insoluble in ethanol or ethe |
Synonymes |
Monoammonium L-glutamate monohydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)


![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)



![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)